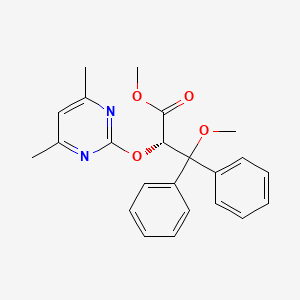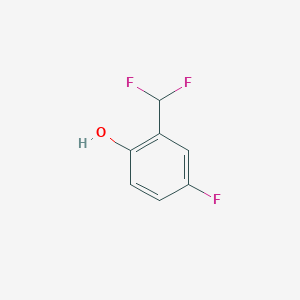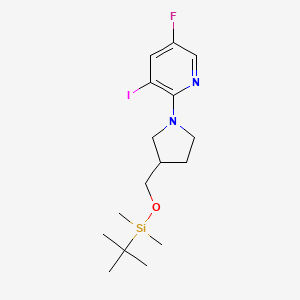![molecular formula C17H20ClNO B1440431 Clorhidrato de 3-([1,1'-Bifenil]-4-iloxi)piperidina CAS No. 1185071-92-4](/img/structure/B1440431.png)
Clorhidrato de 3-([1,1'-Bifenil]-4-iloxi)piperidina
Descripción general
Descripción
3-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride is a chemical compound that features a piperidine ring bonded to a biphenyl group through an ether linkage
Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
Se han sintetizado derivados de piperidina para su uso como agentes anticancerígenos, mostrando una buena actividad en líneas celulares cancerosas específicas, como las líneas celulares cancerosas resistentes a andrógenos (ARPC) . Es plausible que "Clorhidrato de 3-([1,1'-Bifenil]-4-iloxi)piperidina" se pueda explorar para aplicaciones similares.
Descubrimiento de Fármacos
El núcleo de piperidina es crucial en el descubrimiento de fármacos, especialmente donde el enlace éter entre diferentes anillos es vital para el efecto inhibitorio . Este compuesto podría utilizarse potencialmente en estudios de relación estructura-actividad para desarrollar nuevos fármacos.
Agentes Antimicrobianos y Analgésicos
Los derivados de piperidina se utilizan de diversas maneras como agentes antimicrobianos y analgésicos . El compuesto en cuestión puede tener posibles aplicaciones en estas áreas debido a sus características estructurales.
Agentes Antiinflamatorios y Antipsicóticos
Debido a su núcleo de piperidina, "this compound" podría investigarse para usos antiinflamatorios y antipsicóticos .
Inhibición de Quinasas
Algunos derivados de piperidina están diseñados como inhibidores de quinasas, que son cruciales en el tratamiento de ciertos tipos de cáncer . El compuesto en cuestión podría investigarse por su eficacia como inhibidor de quinasas.
Propiedades Farmacológicas
Los derivados de piperidina exhiben diversas propiedades farmacológicas. Por ejemplo, CLEFMA es un derivado de piperidina con un núcleo que se asemeja a las calconas y se ha estudiado por sus aplicaciones anticancerígenas . Esto sugiere que "this compound" también podría poseer propiedades farmacológicas únicas que vale la pena investigar.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride typically involves the following steps:
Formation of the Biphenyl Ether: The initial step involves the synthesis of the biphenyl ether. This can be achieved by reacting 4-bromobiphenyl with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrochloride Formation: The resulting 3-([1,1’-Biphenyl]-4-yloxy)piperidine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using large reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the biphenyl ether linkage or the piperidine ring, potentially yielding hydrogenated products.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents onto the biphenyl ring.
Major Products:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Hydrogenated biphenyl ethers or reduced piperidine derivatives.
Substitution: Various substituted biphenyl ethers depending on the electrophile used.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Probes: It can be used as a probe to study the interactions of biphenyl derivatives with biological macromolecules.
Industry:
Materials Science: The compound can be incorporated into polymers to modify their physical properties, such as flexibility and thermal stability.
Chemical Engineering: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 3-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4-([1,1’-Biphenyl]-4-yloxy)piperidine: Similar structure but with different substitution patterns on the piperidine ring.
3-([1,1’-Biphenyl]-4-yloxy)morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness: 3-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride is unique due to its specific ether linkage and the presence of both a biphenyl group and a piperidine ring. This combination imparts distinct chemical and physical properties, making it valuable for diverse applications in research and industry.
This detailed overview provides a comprehensive understanding of 3-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
3-(4-phenylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-5-14(6-3-1)15-8-10-16(11-9-15)19-17-7-4-12-18-13-17;/h1-3,5-6,8-11,17-18H,4,7,12-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNYGQNGFUDGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1440354.png)






![Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate](/img/structure/B1440367.png)

